4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S/c1-9-4-6-10(7-5-9)14-18-12-11-3-2-8-17-15(11)21-13(12)16(19)20-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYUKKJUHWSENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)O2)SC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step organic reactions. One common method involves the reaction of a substituted benzaldehyde with a thiourea derivative under acidic conditions to form the tricyclic core. This is followed by oxidation and cyclization steps to introduce the oxygen and sulfur atoms into the structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs.
Scientific Research Applications
4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Heteroatom Composition : The target compound’s 1 O, 1 S, and 2 N configuration is distinct from analogs with multiple sulfur atoms () or additional oxygen/nitrogen groups ().
- Ring Rigidity : The tricyclic system is less conformationally flexible than the tetrahydrofuran in but more rigid than the spiro systems in .
2.3. Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The ketone and diaza groups in the target compound may form hydrogen bonds similar to those in ’s analysis, though the methylphenyl group could sterically hinder interactions compared to hydroxyl-substituted analogs () .
- Ring Puckering: The tricyclic system’s puckering (governed by Cremer-Pople parameters, ) is likely less pronounced than in five-membered rings (e.g., ’s thiazolidinone) due to increased rigidity .
Biological Activity
4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tricyclic framework that incorporates nitrogen, oxygen, and sulfur atoms, which contributes to its diverse biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds similar to 4-(4-methylphenyl)-5-oxa-8-thia have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives containing thiadiazole rings exhibit substantial activity against various bacterial strains and fungi .
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have highlighted its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters .
3. Antitumor Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of 4-(4-methylphenyl)-5-oxa-8-thia can be attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation: The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, leading to altered enzymatic activity.
- Receptor Interaction: It may also interact with cellular receptors involved in signaling pathways, influencing cellular responses.
Case Studies
- Study on MAO Inhibition:
- Antimicrobial Efficacy:
Data Table: Biological Activity Summary
| Biological Activity | Description | IC50 / MIC Values |
|---|---|---|
| MAO-A Inhibition | Significant inhibition observed | IC50 = 0.060 μM |
| Antimicrobial | Broad-spectrum activity against bacteria | MIC = 0.5 - 32 µg/mL |
| Antitumor | Induces apoptosis in cancer cells | Varies by cell line |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-methylphenyl)-5-oxa-8-thia-3,10-diazatricyclo[...]-6-one, and what key intermediates are involved?
- Methodology : The compound is synthesized via multi-step protocols involving condensation reactions. For example:
- Step 1 : React 2-oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazole amines to form spiro intermediates .
- Step 2 : Cyclization with pyrrolidine to generate the tricyclic core .
- Critical intermediates : Benzothiazole-amine derivatives and spirodecane-diones are pivotal for structural complexity .
- Validation : Monitor reaction progress using TLC and purify via column chromatography. Confirm intermediates via melting points and elemental analysis .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key Techniques :
| Technique | Application | Reference |
|---|---|---|
| IR Spectroscopy | Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups | |
| NMR | Resolve aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) | |
| X-ray Diffraction | Confirm fused tricyclic geometry and bond lengths (e.g., C–S: ~1.68 Å) | |
| UV-Vis | Detect conjugation in the heterocyclic system (λmax ~300–350 nm) |
Q. How can researchers optimize reaction yields during synthesis?
- Approach :
- Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .
- For example, polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Troubleshooting : Low yields may stem from steric hindrance at the 4-methylphenyl group; consider microwave-assisted synthesis to reduce reaction time .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the compound’s reactivity and electronic properties?
- Methods :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For similar tricyclic compounds, HOMO energies range from -5.2 to -5.8 eV .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS .
- Validation : Compare computational results with experimental X-ray bond lengths (e.g., C–N: 1.34 Å vs. DFT-predicted 1.32–1.36 Å) .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Case Study : Conflicting cytotoxicity data may arise from:
- Solubility differences : Use co-solvents (e.g., DMSO:PBS mixtures) to standardize assay conditions .
- Isomerism : Verify stereochemical purity via chiral HPLC (e.g., Chiralpak AD-H column) .
- Statistical Analysis : Apply ANOVA to compare bioactivity datasets across studies, accounting for variables like cell line heterogeneity .
Q. How do structural modifications at the 4-methylphenyl group influence stability and reactivity?
- Experimental Design :
- Synthetic Variations : Replace 4-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Stability Tests :
| Modification | Thermal Stability (TGA) | Photodegradation Half-life (h) |
|---|---|---|
| 4-Nitrophenyl | 220°C | 12.3 |
| 4-Methoxyphenyl | 180°C | 8.7 |
| (Data extrapolated from analogous compounds in ) |
- Mechanistic Insight : Electron-withdrawing groups reduce electron density at the thia-diazepine ring, slowing oxidation .
Q. What advanced techniques elucidate degradation pathways under environmental conditions?
- Approach :
- LC-MS/MS : Identify degradation products (e.g., sulfoxide derivatives) in simulated sunlight/UV exposure .
- Ecotoxicity Assays : Use Daphnia magna to assess acute toxicity (LC50) of degradation byproducts .
- Key Finding : Thioamide groups oxidize to sulfinic acids under UV light, increasing aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
